3-Acetoxy-2,4,5-trifluorobenzoic acid
CAS No.: 111251-90-2
Cat. No.: VC14275728
Molecular Formula: C9H5F3O4
Molecular Weight: 234.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111251-90-2 |
|---|---|
| Molecular Formula | C9H5F3O4 |
| Molecular Weight | 234.13 g/mol |
| IUPAC Name | 3-acetyloxy-2,4,5-trifluorobenzoic acid |
| Standard InChI | InChI=1S/C9H5F3O4/c1-3(13)16-8-6(11)4(9(14)15)2-5(10)7(8)12/h2H,1H3,(H,14,15) |
| Standard InChI Key | XHEBLJZTUNLHGB-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OC1=C(C(=CC(=C1F)F)C(=O)O)F |
Introduction
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 3-acetoxy-2,4,5-trifluorobenzoic acid involves multi-step processes that combine fluorination, acetylation, and decarboxylation. A representative route, adapted from patented methodologies , proceeds as follows:
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Nitration and Acetylation: 3-Hydroxybenzoic acid is nitrated to introduce nitro groups, followed by acetylation using acetic anhydride to protect the hydroxyl group.
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Fluorination: The nitro groups are replaced with fluorine via hydrogen fluoride (HF) or potassium fluoride (KF) under controlled conditions.
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Decarboxylation: The final step involves decarboxylation to yield the target compound, often monitored via gas chromatography (GC) or high-performance liquid chromatography (HPLC) .
Table 1: Key Reaction Steps and Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 4 hr | 85 |
| Acetylation | Acetic anhydride, pyridine, reflux, 2 hr | 92 |
| Fluorination | KF, DMF, 120°C, 24 hr | 78 |
| Decarboxylation | Heat (200°C), Cu catalyst | 65 |
Optimization Challenges
Optimizing fluorination remains critical due to competing side reactions, such as over-fluorination or ring degradation. Recent advances employ palladium catalysts to improve selectivity . Additionally, HPLC has emerged as a vital tool for tracking intermediates, ensuring purity >95% in industrial batches .
Chemical and Physical Properties
Electronic Effects
The electron-withdrawing fluorine atoms induce a pronounced meta-directing effect, polarizing the aromatic ring and enhancing reactivity at positions ortho and para to the acetoxy group. This electronic profile facilitates regioselective reactions, such as Suzuki couplings or esterifications .
Stability and Solubility
3-Acetoxy-2,4,5-trifluorobenzoic acid exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. Stability studies indicate decomposition above 250°C, with the acetoxy group undergoing hydrolysis under strongly acidic or basic conditions .
Analytical Characterization
Chromatographic Methods
HPLC: Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase (40:60 v/v) resolves the compound at 5.154 min, enabling precise quantification during synthesis .
GC: Capillary GC with flame ionization detection (FID) provides complementary data, particularly for volatile by-products.
Table 2: Analytical Parameters
| Method | Column | Mobile Phase | Retention Time (min) |
|---|---|---|---|
| HPLC | C18 (250 × 4.6 mm) | Acetonitrile:H₂O:TFA (40:60:2) | 5.154 |
| GC | DB-5MS (30 m) | Helium, 1.2 mL/min | 8.2 |
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, 1H), 7.89 (d, 1H), 2.31 (s, 3H, OAc).
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¹⁹F NMR (376 MHz, CDCl₃): δ -112.3 (d), -115.6 (d), -118.1 (d).
Applications in Pharmaceutical and Agrochemical Research
Drug Intermediate
The compound serves as a precursor to IL-15 inhibitors, where benzoic acid derivatives modulate cytokine signaling pathways. Structural analogs demonstrate IC₅₀ values <10 μM in PBMC proliferation assays .
Agrochemical Development
Fluorinated benzoic acids are key intermediates in herbicides and fungicides. The acetoxy group enhances membrane permeability, improving bioavailability in plant systems .
Future Directions
Ongoing research aims to:
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Develop greener fluorination methods using ionic liquids.
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Explore covalent organic frameworks (COFs) incorporating fluorinated benzoic acids for gas storage.
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